7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one
Overview
Description
“7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one” is a chemical compound with the molecular formula C10H10ClNO . It has a molecular weight of 195.64 g/mol . The IUPAC name for this compound is 7-chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10ClNO/c11-7-3-4-9-8(6-7)10(13)2-1-5-12-9/h3-4,6,12H,1-2,5H2 . The Canonical SMILES representation is C1CC(=O)C2=C(C=CC(=C2)Cl)NC1 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a dark place and kept sealed in a dry environment at a temperature between 2-8°C .Scientific Research Applications
Intermediate in Pharmaceutical Synthesis
“7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one” is used as an intermediate in the synthesis of Tolvaptan , an orally active nonpeptide arginine vasopressin V2 receptor antagonist. This means it plays a crucial role in the production of this important medication.
Research in Organic Chemistry
Given its unique structure, “7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one” can be used in various research applications within the field of organic chemistry . Researchers might use it to study reaction mechanisms, develop new synthetic methods, or create novel compounds.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or if it comes into contact with skin . It may also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Mechanism of Action
Target of Action
The primary target of 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one is the arginine vasopressin V2 receptor . This receptor plays a crucial role in the regulation of water balance in the body.
Mode of Action
7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one interacts with the arginine vasopressin V2 receptor, leading to changes in the receptor’s activity
Biochemical Pathways
The compound affects the biochemical pathways associated with the arginine vasopressin V2 receptor The downstream effects of these pathways are complex and involve various physiological processes related to water balance
Pharmacokinetics
The compound’s molecular weight (19565) and LogP value (385) suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one’s action are likely related to its interaction with the arginine vasopressin V2 receptor . These effects could potentially influence water balance in the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one. For instance, the compound’s stability could be affected by temperature and pH . Additionally, individual factors such as genetic variations in the arginine vasopressin V2 receptor could potentially influence the compound’s efficacy.
properties
IUPAC Name |
7-chloro-1,2,3,4-tetrahydro-1-benzazepin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c11-7-3-4-9-8(6-7)10(13)2-1-5-12-9/h3-4,6,12H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHESNFIUAHTYGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C=CC(=C2)Cl)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40628823 | |
Record name | 7-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40628823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one | |
CAS RN |
160129-45-3 | |
Record name | 7-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40628823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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